methyl 4-(furan-3-yl)-2,4-dioxobutanoate
Description
Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a furan substituent at the γ-position of the dioxobutanoate backbone. Its molecular formula is C₉H₈O₅, with a molecular weight of 196.16 g/mol (approximated from structural analogs) . The compound’s reactivity stems from its α,γ-diketo ester moiety, which is highly electrophilic and prone to nucleophilic attacks, enabling its use in synthesizing heterocycles like pyrazoles, isoxazoles, and oxadiazoles .
Properties
CAS No. |
1511613-23-2 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(furan-3-yl)-2,4-dioxobutanoate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds via an esterification process, followed by cyclization to form the furan ring. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to promote the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(furan-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 4-(furan-3-yl)-2,4-dioxobutanoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of methyl 4-(furan-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position: Furan-2-yl vs. Furan-3-yl
- Methyl 4-(furan-2-yl)-2,4-dioxobutanoate (): Molecular formula: C₉H₈O₅. Key differences: The furan oxygen is adjacent to the substituent (2-position), altering electronic effects. Applications: Used to synthesize pyrazole-3-carboxylates via hydrazine reactions (70% yield reported for a fluorophenyl analog) .
- Methyl 4-(furan-3-yl)-2,4-dioxobutanoate: Key differences: The furan substituent at the 3-position reduces direct conjugation with the diketo group, possibly lowering electrophilicity. This may affect reaction kinetics and product distributions in heterocycle synthesis.
Substituent Type: Aromatic vs. Heteroaromatic
Ester Group Variations
- Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (): Molecular formula: C₁₀H₁₀O₅.
Cyclocondensation Reactions
This compound is expected to react with nucleophiles like hydrazines or hydroxylamine to form heterocycles. For example:
- Pyrazole synthesis: Analogous to methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, reaction with hydrazine hydrate in acetic acid yields pyrazole-3-carboxylates (70–85% yields reported for similar compounds) .
- Isoxazole formation : Reaction with hydroxylamine hydrochloride produces isoxazole derivatives, as seen with benzofuran analogs .
Antimicrobial Activity
While direct data on the furan-3-yl compound is unavailable, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains . The furan-3-yl analog may show similar efficacy, modulated by substituent electronic effects.
Physicochemical Properties
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